3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime
CAS No.: 860787-93-5
Cat. No.: VC5153871
Molecular Formula: C17H11N3O
Molecular Weight: 273.295
* For research use only. Not for human or veterinary use.
![3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime - 860787-93-5](/images/structure/VC5153871.png)
Specification
CAS No. | 860787-93-5 |
---|---|
Molecular Formula | C17H11N3O |
Molecular Weight | 273.295 |
IUPAC Name | 5-nitroso-3-phenyl-2H-indeno[1,2-c]pyridazine |
Standard InChI | InChI=1S/C17H11N3O/c21-20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10,18H |
Standard InChI Key | QOXXQCDGXARNAG-JZJYNLBNSA-N |
SMILES | C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of an indeno[1,2-c]pyridazine scaffold—a bicyclic system merging indene and pyridazine moieties. The phenyl group at position 3 and the oxime (=N–OH) at position 5 introduce steric and electronic modifications that influence its reactivity . Key structural identifiers include:
The planar aromatic system enables π-π stacking interactions, while the oxime group offers sites for hydrogen bonding and nucleophilic reactions .
Synthesis and Structural Elucidation
Synthetic Routes
While direct synthesis protocols for 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime remain sparsely documented, analogous compounds like 3-(4-bromophenyl) and 3-(3-methylphenyl) derivatives provide methodological insights. A generalized approach involves:
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Cyclocondensation: Reacting substituted indanones with hydrazine derivatives to form the pyridazine ring.
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Oxime Formation: Treating the intermediate ketone with hydroxylamine under acidic or basic conditions.
For example, 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is synthesized via bromophenyl-substituted indenopyridazine precursors, followed by oxime installation. Similar strategies likely apply to the phenyl variant, though reaction conditions (temperature, solvent, catalysts) may require optimization.
Spectroscopic Characterization
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NMR: Expected signals include aromatic protons (δ 7.0–8.5 ppm) and oxime protons (δ 9–11 ppm).
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IR: Stretching vibrations for C=N (≈1600 cm⁻¹) and N–O (≈930 cm⁻¹) .
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MS: Molecular ion peak at m/z 273.09 (calculated for C₁₇H₁₁N₃O) .
Reactivity and Functionalization
Oxime Group Transformations
The oxime moiety (–N=O–H) is a versatile handle for chemical modifications:
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Reduction: Catalytic hydrogenation converts the oxime to an amine (–NH₂), enhancing solubility.
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Alkylation/Acylation: Reacting with alkyl halides or acyl chlorides yields N-alkylated or acylated derivatives, modulating electronic properties.
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Chelation: The oxime’s lone pairs enable coordination with metal ions (e.g., Cu²⁺, Fe³⁺), relevant to catalysis or metallodrug design .
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation, nitration, or sulfonation at the para position relative to the indenopyridazine core, guided by electronic effects .
Applications and Research Directions
Medicinal Chemistry
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Lead Optimization: Structural tweaks (e.g., halogen substitution) could enhance potency against specific targets.
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Prodrug Development: Oxime-to-amine conversion in vivo may enable controlled drug release.
Materials Science
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Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand could exhibit tunable porosity and catalytic activity .
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Organic Electronics: The conjugated system may serve as a charge-transport layer in OLEDs or photovoltaics .
Challenges and Future Prospects
Synthesis Scalability
Current methods for indenopyridazine oximes often suffer from low yields (≈30–50%) and tedious purification. Flow chemistry or microwave-assisted synthesis could improve efficiency.
Toxicity Profiling
In vitro cytotoxicity assays are needed to assess safety margins, particularly for hepatic and renal cell lines.
Target Identification
High-throughput screening against kinase libraries or microbial panels would clarify therapeutic applications.
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